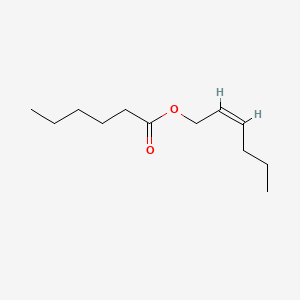

(Z)-Hex-2-enyl hexanoate

Description

Contextualization within Natural Product Chemistry and Chemical Ecology

(Z)-Hex-2-enyl hexanoate (B1226103) is a naturally occurring volatile organic compound (VOC) found in a variety of plants. nih.gov In natural product chemistry, it is classified as a fatty acid ester, derived from a fatty acid. np-mrd.orghmdb.cahmdb.ca These compounds are significant for their contributions to the aroma profiles of fruits and plants, such as the fruity and grassy notes in peaches and the characteristic aroma of some teas. mdpi.commdpi.com

In the broader context of chemical ecology, (Z)-Hex-2-enyl hexanoate functions as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. pherobase.com These interactions can be between plants and insects or between different insect species. For instance, it is a component of the volatile blends released by plants that can attract or repel insects. researchgate.netnih.gov It has been identified as an alarm pheromone in the bean bug, Riptortus clavatus. scispace.com The study of such compounds is crucial for understanding the complex chemical dialogues that shape ecosystems.

Academic Significance and Research Gaps

The academic significance of this compound lies in its dual role as a flavor and fragrance component and as a mediator of ecological interactions. Research has focused on its identification in various plant species, its sensory properties, and its effects on insect behavior. For example, studies have investigated its presence in apple and strawberry varieties, correlating it with specific flavor attributes. core.ac.ukmdpi.comsemanticscholar.org Furthermore, its role in the chemical communication of insects, such as the bean bug, has been a subject of investigation. researchgate.net

Despite the existing body of research, several gaps remain. While its presence in numerous plants is documented, the complete biosynthetic pathways are not fully elucidated in all species. Furthermore, the precise roles and mechanisms of this compound in many plant-insect and insect-insect interactions are still under investigation. A deeper understanding of its synergistic or antagonistic effects in complex volatile blends is needed to fully appreciate its ecological functions.

Scope and Objectives of Scholarly Investigation

The primary objective of scholarly investigation into this compound is to comprehensively understand its chemical properties, natural occurrence, and biological functions. Key areas of investigation include:

Elucidating the biosynthetic pathways in various plant species.

Characterizing its role as a semiochemical in mediating interactions between plants and insects, as well as between insects.

Investigating its contribution to the flavor and aroma profiles of fruits and other plant products.

Exploring potential applications in agriculture, such as in the development of sustainable pest management strategies. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H22O2 | scent.vn |

| Molecular Weight | 198.3 g/mol | scent.vn |

| CAS Number | 56922-79-3 | scent.vn |

| Appearance | Colorless liquid | nih.gov |

| Odor Profile | Fruity, green, apple, waxy, tropical, pear | scent.vn |

| Boiling Point (est.) | 243°C | scent.vn |

| Vapor Pressure (est. @ 20°C) | 0.0151 hPa | scent.vn |

Structure

3D Structure

Properties

CAS No. |

56922-79-3 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

[(Z)-hex-2-enyl] hexanoate |

InChI |

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7- |

InChI Key |

UQPLEMTXCSYMEK-CLFYSBASSA-N |

Isomeric SMILES |

CCCCCC(=O)OC/C=C\CCC |

Canonical SMILES |

CCCCCC(=O)OCC=CCCC |

Origin of Product |

United States |

Stereochemical Definition and Advanced Elucidation

Systematic Nomenclature and Isomeric Considerations

(Z)-Hex-2-enyl hexanoate (B1226103) is an organic compound classified as a fatty acid ester. hmdb.ca Its systematic IUPAC name is (Z)-hex-2-en-1-yl hexanoate. vulcanchem.com This nomenclature precisely defines the molecule's structure, which consists of a hexanoate (also known as caproate) group esterified to a (Z)-hex-2-enol moiety. The "(Z)-" designation specifies the stereochemistry of the double bond in the hexenyl portion of the molecule, indicating that the higher priority substituents on each carbon of the double bond are on the same side.

The molecular formula for (Z)-Hex-2-enyl hexanoate is C₁₂H₂₂O₂. nist.gov The compound has a molecular weight of approximately 198.30 g/mol . nist.gov

Isomers are compounds that have the same molecular formula but different structural arrangements. For this compound, several types of isomers exist:

Geometric Isomer: The most direct isomer is the (E)- or trans-isomer, known as (E)-Hex-2-enyl hexanoate. nist.govnist.gov In this configuration, the higher priority groups are on opposite sides of the double bond.

Positional Isomers: The position of the double bond in the hexenyl chain can vary, leading to isomers such as (Z)-Hex-3-enyl hexanoate. nist.gov

Structural Isomers: Other structural arrangements of the same atoms are possible, such as allyl hexanoate (prop-2-en-1-yl hexanoate). wikipedia.orgwikipedia.org

Table 1: Isomers of Hex-2-enyl hexanoate

| Name | Systematic IUPAC Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|---|

| This compound | (Z)-hex-2-en-1-yl hexanoate | 56922-79-3 | C₁₂H₂₂O₂ | The cis-isomer. nist.govnih.gov |

| (E)-Hex-2-enyl hexanoate | (E)-hex-2-en-1-yl hexanoate | 53398-86-0 | C₁₂H₂₂O₂ | The trans-isomer. nist.govnih.gov |

| (Z)-Hex-3-enyl hexanoate | (Z)-hex-3-en-1-yl hexanoate | 31501-11-8 | C₁₂H₂₂O₂ | A positional isomer. nist.govthegoodscentscompany.com |

| Allyl hexanoate | Prop-2-en-1-yl hexanoate | 123-68-2 | C₉H₁₆O₂ | A structural isomer with a different carbon skeleton. wikipedia.orgchemicalbook.com |

Spectroscopic and Chromatographic Techniques for Stereochemical Assignment

The precise elucidation of the stereochemistry of this compound and its differentiation from its isomers relies on a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the configuration of double bonds. The coupling constants (J) between the vinylic protons in ¹H NMR are particularly informative. For (Z)-isomers, the J-coupling constant for the cis-protons is typically in the range of 6–12 Hz, while for (E)-isomers, the trans-proton coupling constant is larger, generally between 12–18 Hz. This difference allows for the unambiguous assignment of the (Z) or (E) configuration of the double bond in hex-2-enyl hexanoate.

Chiroptical Spectroscopy for Enantiomeric Purity

While this compound itself is not chiral, chiroptical techniques like circular dichroism (CD) would be essential if a chiral center were introduced into the molecule, for instance, through substitution on the hexanoate or hexenyl chain. For related chiral compounds, chiroptical methods are used to determine the enantiomeric purity by measuring the differential absorption of left- and right-circularly polarized light.

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile compounds like this compound from complex mixtures, such as those found in fruit aromas. mdpi.comresearchgate.net

The separation of isomers is achieved based on their different boiling points and interactions with the stationary phase of the GC column. sci-hub.se The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. For instance, (Z)- and (E)-isomers often have slightly different retention times, allowing for their separation and individual analysis. nih.gov The retention index (RI) is a normalized retention time that helps in comparing results across different systems. nih.gov

Once separated by the GC, the compounds are introduced into the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule, showing the mass-to-charge ratio of the fragments. By comparing the obtained mass spectrum with databases like the NIST Mass Spectral Library, the identity of the compound can be confirmed. researchgate.net The fragmentation patterns of isomers can be very similar, so careful analysis combined with retention time data is crucial for accurate identification. sci-hub.se

Table 2: Analytical Techniques for the Elucidation of this compound

| Technique | Application | Key Parameters |

|---|---|---|

| ¹H NMR Spectroscopy | Determination of double bond configuration | J-coupling constants of vinylic protons. |

| Gas Chromatography (GC) | Separation of isomers | Retention time, Retention Index (RI). |

| Mass Spectrometry (MS) | Identification of compounds | Mass spectrum (fragmentation pattern). |

Synthetic Methodologies and Chemoenzymatic Approaches

Classical Chemical Synthesis of (Z)-Hex-2-enyl hexanoate (B1226103)

Traditional organic chemistry provides established methods for synthesizing esters like (Z)-Hex-2-enyl hexanoate. These methods typically involve the formation of the ester bond and ensuring the correct geometry of the carbon-carbon double bond.

Esterification Reactions for Unsaturated Esters

The synthesis of esters is commonly achieved through the reaction of a carboxylic acid with an alcohol, often catalyzed by a Brønsted-Lowry acid. researchgate.net For unsaturated esters such as this compound, this involves the reaction between hexanoic acid and (Z)-hex-2-en-1-ol. A well-known method for this type of transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is effective for forming the ester bond under relatively mild conditions. Another approach involves the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 35) or montmorillonite (B579905) clay, which offer advantages in terms of reusability and simplified product purification. researchgate.net

Stereoselective Olefin Synthesis for the (Z)-Configuration

A critical aspect of synthesizing this compound is controlling the stereochemistry of the double bond to favor the (Z) or cis isomer. Various methods in organic synthesis have been developed for the stereoselective formation of Z-alkenes. nih.gov One common strategy is the Wittig reaction or its modifications, like the Horner-Wadsworth-Emmons reaction, which can be tuned to favor the formation of Z-alkenes. jst.go.jp For instance, the Still-Gennari olefination is a modification of the Horner-Wadsworth-Emmons reaction that selectively produces (Z)-alkenes. jst.go.jp Another approach involves the palladium-catalyzed carbonylation of specific precursors. For example, the carboalkoxylation of (E)-1-bromo-1-fluoroalkenes can lead to a high Z/E ratio of the resulting α-fluoro-α,β-unsaturated esters. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity in these transformations. rsc.org

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing flavor esters. scispace.com Enzymes offer high selectivity and operate under mild conditions, which aligns with the principles of green chemistry. acs.orgnih.gov

Alcohol Acyltransferase (AAT) Mediated Synthesis

In nature, the biosynthesis of volatile esters in fruits is primarily catalyzed by alcohol acyltransferases (AATs). frontiersin.orgnih.gov These enzymes facilitate the final step in ester formation by transferring an acyl group from an acyl-coenzyme A (acyl-CoA) donor to an alcohol. frontiersin.orgnih.gov AATs are responsible for producing a wide variety of esters that contribute to the complex aromas of fruits like apples, bananas, and strawberries. biorxiv.org The production of C6 esters, which includes hexenyl esters, is linked to the activity of specific AATs. frontiersin.org The substrate promiscuity of some AATs can be a challenge for producing a single, specific ester, but protein engineering efforts are underway to improve their selectivity and catalytic efficiency for targeted "designer ester" biosynthesis. biorxiv.orgresearchgate.net

Lipase-Catalyzed Transesterification

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes widely used in the synthesis of flavor esters. acs.orgbegellhouse.com They can catalyze esterification, transesterification (acidolysis and alcoholysis), and interesterification reactions. wur.nl The synthesis of this compound can be achieved through the lipase-catalyzed reaction between (Z)-hex-2-en-1-ol and a suitable acyl donor, such as hexanoic acid or an ester thereof (transesterification). Immobilized lipases, such as Candida antarctica lipase (B570770) B (often known by the commercial name Novozym 435), are particularly effective as they exhibit enhanced stability and can be reused for multiple reaction cycles. nih.govnih.gov The choice of solvent can influence the reaction, with non-polar solvents like hexane (B92381) often providing high conversion rates. researchgate.netshinshu-u.ac.jp Solvent-free systems are also being explored to make the process even more environmentally friendly. scispace.comnih.gov

Table 1: Comparison of Lipase-Catalyzed Ester Synthesis Conditions

| Ester Product | Lipase Source | Reaction Type | Key Parameters | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Pentyl Valerate | Candida rugosa | Esterification | pH 7.0, 37°C, microemulsion | ~99% (immobilized) | nih.gov |

| Ethyl Butyrate | Rhizomucor miehei | Esterification | Chitosan immobilization | 92 ± 1% | nih.gov |

| Butyl Acetate (B1210297) | Rhizomucor miehei | Esterification | 37°C, solvent-free | >78% | scispace.com |

| (Z)-3-Hexen-1-yl acetate | Lipase immobilized in PVA | Esterification | 30°C, hexane | 99.5% | shinshu-u.ac.jp |

| 2-Ethylhexyl 2-methylhexanoate | Candida antarctica lipase B | Esterification | 70°C, 10% excess alcohol, solvent-free | 97% | nih.gov |

Sustainable and Green Chemistry Aspects in Synthesis

The increasing demand for natural and sustainably produced ingredients has driven the adoption of green chemistry principles in the synthesis of flavor esters. scispace.com Biocatalytic methods, in particular, offer significant advantages over classical chemical routes in this regard.

Enzymatic reactions catalyzed by lipases or AATs are conducted under mild temperature and pressure conditions, reducing energy consumption. acs.org They often use water or benign solvents, and in some cases, can be performed in solvent-free systems, which minimizes waste and avoids the use of hazardous materials. scispace.comnih.gov The high selectivity of enzymes reduces the formation of by-products, leading to purer products and simplifying downstream processing. begellhouse.com Furthermore, the use of immobilized enzymes allows for their recovery and reuse, making the process more economical and sustainable. begellhouse.comnih.gov

Biosynthetic Pathways and Metabolic Regulation

Elucidation of Precursor Molecules and Metabolic Intermediates

The biosynthesis of (Z)-Hex-2-enyl hexanoate (B1226103) originates from fatty acids. researchgate.netd-nb.info Specifically, linolenic acid is a crucial precursor for the C6 alcohol moiety, (Z)-hex-2-en-1-ol, while hexanoic acid, in the form of its coenzyme A (CoA) ester, hexanoyl-CoA, serves as the precursor for the acyl portion of the ester. frontiersin.orgnih.gov

The formation of these precursors involves several metabolic intermediates. The lipoxygenase (LOX) pathway is central to the generation of the C6 alcohol. researchgate.netnih.govfrontiersin.org This pathway begins with the oxygenation of linolenic acid by lipoxygenase to form a hydroperoxide. This unstable intermediate is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal. frontiersin.orgfrontiersin.org Subsequently, (Z)-3-hexenal is reduced by alcohol dehydrogenase (ADH) to yield (Z)-hex-2-en-1-ol. frontiersin.orgnih.govfrontiersin.org

The hexanoyl-CoA precursor is derived from the β-oxidation of longer-chain fatty acids. frontiersin.orgnih.gov This process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, ultimately producing acetyl-CoA and, in this case, the necessary C6 acyl-CoA.

| Precursor Molecule | Metabolic Pathway | Key Intermediates |

| Linolenic Acid | Lipoxygenase (LOX) Pathway | 13-hydroperoxy-linolenic acid, (Z)-3-hexenal, (Z)-hex-2-en-1-ol |

| Fatty Acids (longer chain) | β-oxidation | Acyl-CoAs with decreasing chain length |

Identification and Characterization of Biosynthetic Enzymes

The enzymatic machinery responsible for the synthesis of (Z)-Hex-2-enyl hexanoate has been a subject of extensive research. Key enzyme families involved are fatty acid desaturases and acyl-CoA:alcohol acyltransferases. frontiersin.orgmdpi.com

Fatty acid desaturases (FADs) are critical for producing the unsaturated fatty acid precursors required for the synthesis of the (Z)-hex-2-enol portion of the molecule. frontiersin.orgmdpi.com Specifically, delta-9 desaturase (OLE1) is responsible for introducing the first double bond into saturated fatty acids, a key step in the formation of oleic acid, which can be further desaturated to produce linoleic and linolenic acids. mdpi.comacs.org The expression of FAD genes, such as PcFAD2, has been shown to be significantly up-regulated during the synthesis of esters in fruits like pears. bohrium.com

The final and decisive step in the biosynthesis of this compound is the esterification of (Z)-hex-2-en-1-ol with hexanoyl-CoA. This reaction is catalyzed by alcohol acyltransferases (AATs), which belong to the BAHD family of acyltransferases. frontiersin.orgnih.govoup.com These enzymes facilitate the transfer of an acyl group from an acyl-CoA to an alcohol. oup.comontosight.ai AATs are known to be rate-limiting enzymes in ester biosynthesis. frontiersin.org Studies in various fruits have identified multiple AAT genes, and their expression levels often correlate with the production of specific esters. nih.govfrontiersin.org For instance, some AATs exhibit high activity with medium-chain alcohols like 1-hexanol. frontiersin.org

| Enzyme | Function | Substrates | Product of Reaction Step |

| Fatty Acid Desaturase (FAD) | Introduces double bonds in fatty acid chains | Saturated fatty acids | Unsaturated fatty acids (e.g., linolenic acid) |

| Lipoxygenase (LOX) | Oxygenates unsaturated fatty acids | Linolenic acid | 13-hydroperoxy-linolenic acid |

| Hydroperoxide Lyase (HPL) | Cleaves hydroperoxides | 13-hydroperoxy-linolenic acid | (Z)-3-hexenal |

| Alcohol Dehydrogenase (ADH) | Reduces aldehydes to alcohols | (Z)-3-hexenal | (Z)-hex-2-en-1-ol |

| Alcohol Acyltransferase (AAT) | Catalyzes ester formation | (Z)-hex-2-en-1-ol, Hexanoyl-CoA | This compound |

Transcriptomic and Proteomic Analyses of Biosynthetic Genes and Proteins

Advances in omics technologies have provided significant insights into the regulation of this compound biosynthesis. nih.gov Transcriptomic analyses in various fruits, including apple, pear, and strawberry, have identified numerous differentially expressed genes (DEGs) involved in the fatty acid and ester biosynthesis pathways during fruit ripening. nih.govnih.govmdpi.com These studies consistently highlight the upregulation of genes encoding LOX, HPL, ADH, and AAT enzymes coinciding with increased ester production. nih.govfrontiersin.org

Proteomic analyses have complemented these findings by identifying the corresponding proteins. d-nb.infonih.gov For example, integrated metabolomics and proteomics in mango cultivars revealed that the upward expression of core enzymes in the lipoxygenase pathway was responsible for higher levels of C6 volatile compounds. nih.gov Similarly, proteomic studies in mandarin hybrids have shown differential expression of proteins in metabolic pathways leading to volatile production. d-nb.info These multi-omics approaches have been instrumental in constructing regulatory networks that control the synthesis of aroma compounds. mdpi.com

Environmental and Developmental Regulation of Biosynthesis

The production of this compound is not constant but is influenced by both the developmental stage of the plant and various environmental factors.

Developmentally, the synthesis of many volatile esters, including hexenyl esters, is tightly linked to fruit ripening. ashs.org In many climacteric fruits, the onset of ripening and the associated burst in ethylene (B1197577) production trigger the expression of genes involved in aroma biosynthesis. ashs.orgashs.org Studies on melon have shown that the levels of hexyl and hexenyl esters vary in concert with ethylene production. ashs.orgashs.org

Environmentally, factors such as light, temperature, and water stress can impact the production of plant volatiles. researchgate.netdoi.org For instance, light intensity can affect the development of glandular trichomes where some terpenoids and potentially other volatiles are synthesized. nih.gov Temperature changes can directly alter enzyme activity and affect the rates of photosynthesis, thereby influencing the availability of precursors for volatile synthesis. researchgate.net Herbivory and pathogen attacks are also known to induce the production of green leaf volatiles (GLVs), a class of compounds that includes the precursors to this compound, as a defense mechanism. doi.orgresearchgate.net

Genetic and Metabolic Engineering Strategies for Production Modulation

The understanding of the biosynthetic pathways of this compound has opened avenues for its targeted manipulation through genetic and metabolic engineering. nih.govumich.edutaylorfrancis.com These strategies aim to enhance desirable aromas in fruits and flowers or to bolster plant defenses. nih.govumich.edu

One approach involves modifying the availability of precursors. taylorfrancis.com For example, overexpressing genes for fatty acid desaturases could potentially increase the pool of unsaturated fatty acids available for the LOX pathway. acs.org

Another strategy focuses on the key biosynthetic enzymes. taylorfrancis.com Overexpression or downregulation of genes encoding LOX, ADH, or AAT can alter the profile of volatile compounds. researchgate.net For instance, overexpressing an AAT gene in tomato has been shown to increase the production of certain esters. The introduction of new enzymes can also lead to the formation of novel volatiles. taylorfrancis.com

Recent advances in gene-editing technologies like CRISPR/Cas9 offer precise tools to modify the expression of genes related to fragrance, potentially creating crops with enhanced aroma profiles. maxapress.com For example, CRISPR has been used to modify the content of fatty acid-derived volatiles in apples. isaaa.org However, challenges remain, as genetic manipulation can sometimes lead to unpredictable outcomes or affect plant growth and development. researchgate.net

In-depth Analysis of this compound: An Examination of Its Ecological Significance Is Currently Limited

An extensive review of available scientific literature reveals a significant gap in the understanding of the specific ecological roles of the chemical compound this compound. While related compounds, particularly other green leaf volatiles (GLVs), have been the subject of considerable research, information focusing solely on the emission, signaling, and insect interactions of this compound is not presently available.

The field of chemical ecology frequently studies volatile organic compounds (VOCs) for their roles in plant defense, inter-plant communication, and as semiochemicals in insect behavior. These studies often focus on more commonly detected GLVs such as (Z)-3-hexenyl acetate (B1210297) or the (E)-isomer of hexenyl hexanoate. Consequently, the specific functions outlined for this compound in plant and insect ecology remain largely uninvestigated in published research.

This report aimed to detail the ecological and interspecies interactions of this compound. However, due to the absence of specific research data on this particular compound in the public domain, it is not possible to provide a detailed analysis of its emission profiles in plant tissues, its role in inter-plant defense signaling, or its specific functions in insect chemical communication, including its potential as a pheromone component, an attractant or repellent, or its binding interactions with insect olfactory receptors.

Further empirical research, including headspace analysis of various plant species under different conditions and electrophysiological and behavioral studies with insects, is required to elucidate the specific ecological functions of this compound. Until such studies are conducted and published, a comprehensive article on its ecological roles cannot be accurately compiled.

Ecological Roles and Interspecies Chemical Interactions

Contribution to Plant-Microbe and Host-Pathogen Interactions

Volatile esters, a class of compounds to which (Z)-Hex-2-enyl hexanoate (B1226103) belongs, are crucial mediators in the intricate relationships between plants and microorganisms. Research indicates that these compounds are not merely aromatic byproducts of fruit ripening but also serve protective functions against pathogens nih.gov. The emission of volatile esters can act as a defense mechanism, creating an environment that inhibits the growth and proliferation of certain microbes and fungi.

Key research findings highlight this defensive role:

Dual Function in Fruits: In ripe fruits, volatile esters perform a dual ecological role. While their pleasant aroma serves as a "biological bribe" to attract animals for seed dispersal, they also function as protectants against pathogenic microorganisms nih.gov.

Response to Stress: Plants can emit esters from their vegetative parts, either as a constitutive defense or in direct response to environmental stressors such as physical damage or insect infestation nih.gov. This suggests a dynamic role for these compounds in the plant's immune and defense signaling pathways.

Antifungal Activity: Studies on fruit-pathogen interactions have revealed that the profile of emitted Volatile Organic Compounds (VOCs) changes upon infection. For instance, strawberries inoculated with the necrotrophic fungus Botrytis cinerea were observed to emit VOCs with antifungal properties, indicating an active, early defense response to the pathogen escholarship.org. Although the specific activity of (Z)-Hex-2-enyl hexanoate was not singled out in this study, as a component of the fruit's volatile blend, it is implicated in this broader defensive chemistry.

These findings collectively suggest that this compound, as a member of the volatile ester family, likely contributes to the chemical shield that plants deploy against microbial threats, playing a role in the complex dynamics of host resistance and pathogen attack.

Ecological Distribution and Environmental Presence

This compound and its related isomers are found in a variety of plant species, where they contribute significantly to the characteristic aroma of fruits and flowers. The presence of hexyl hexanoate has been identified in a range of fruits, underscoring its widespread distribution in the plant kingdom. While many studies identify the compound as "hexyl hexanoate" without specifying the isomer, this group of esters is a known constituent of many popular fruits nih.govebi.ac.ukfragranceconservatory.com.

The table below summarizes the documented presence of the broader "hexyl hexanoate" category in various fruits. The specific isomer, this compound, is part of this chemical family, known for its fruity, green, and apple-like aroma profile scent.vn.

Beyond fruits, hexyl hexanoate has also been reported in other organisms, such as the tea plant (Camellia sinensis), and is known to be a metabolite produced by the yeast Saccharomyces cerevisiae, which is significant in the fermentation of wine and other food products nih.gov. The presence of this ester across such a diverse range of species highlights its fundamental role as a plant metabolite and volatile oil component nih.govebi.ac.uk.

Table of Mentioned Compounds

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography (GC) Techniques

Gas chromatography is a cornerstone in the analysis of volatile and semi-volatile compounds like (Z)-Hex-2-enyl hexanoate (B1226103). Its high separation efficiency is crucial for resolving this specific ester from other isomeric and structurally similar compounds present in complex samples, such as apple juice and other fruit-based products. mdpi.combiorxiv.orgmdpi.com

High-Resolution Gas Chromatography (HRGC), typically employing long capillary columns (e.g., 60 m), is fundamental for the detailed analysis of intricate volatile profiles. biorxiv.orgresearchgate.net The use of columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., HP-Innowax), or non-polar phases like those based on dimethylpolysiloxane (e.g., DB-5), allows for the effective separation of esters based on their polarity and boiling points. biorxiv.org

In the analysis of apple juice volatiles, for instance, a common HRGC-MS method involves an oven temperature program starting at a low temperature (e.g., 40°C) and gradually increasing to a higher temperature (e.g., 230°C). This programmed temperature gradient facilitates the separation of a wide range of compounds with varying volatilities. biorxiv.org For the analysis of (Z)-Hex-2-enyl hexanoate, such a setup would ensure its separation from other esters like ethyl butanoate, ethyl 2-methylbutanoate, and hexyl acetate (B1210297), which are also significant contributors to apple aroma. semanticscholar.orgmaxapress.com

Table 1: Illustrative HRGC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Value |

| Column Type | HP-Innowax or DB-5 (60 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (~1 mL/min) |

| Injector Temp. | 250°C |

| Oven Program | 40°C (hold 6 min), ramp to 100°C at 3°C/min, then to 230°C at 5°C/min |

| MS Ion Source | 230°C |

| MS Quadrupole | 150°C |

| Ionization Energy | 70 eV |

This table presents a generalized set of parameters based on methods used for analyzing complex volatile mixtures like those found in apple juice. Specific parameters for this compound may vary.

For exceptionally complex matrices, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. scielo.br This technique utilizes two columns with different stationary phases connected by a modulator. scielo.br The entire sample is subjected to both separation dimensions, resulting in a highly structured two-dimensional chromatogram that can separate co-eluting compounds from a one-dimensional GC system. scielo.brnih.govresearchgate.net

The application of GCxGC is particularly advantageous in flavor analysis, where it can resolve hundreds or even thousands of volatile compounds. researchgate.netunl.edu In the context of apple aroma, where esters are a major class of VOCs, GCxGC coupled with mass spectrometry (GCxGC-MS) can provide a detailed fingerprint of the volatile profile. maxapress.com This enhanced resolution is critical for accurately identifying and quantifying specific isomers like this compound, which might otherwise be obscured by other compounds in a standard GC analysis. The structured nature of GCxGC chromatograms, where compounds of the same chemical class often appear in the same region of the 2D plot, further aids in the identification process. scielo.br

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with gas chromatography, is an indispensable tool for the structural elucidation and sensitive detection of this compound. The ability to obtain mass spectra provides a high degree of confidence in compound identification.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides a higher level of selectivity and sensitivity compared to single quadrupole GC-MS, which is particularly useful for analyzing trace-level compounds in complex food matrices. tandfonline.comtandfonline.com This technique involves the selection of a specific precursor ion from the initial mass spectrum, its fragmentation through collision-induced dissociation (CID), and the detection of specific product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and matrix interference.

High-resolution mass spectrometry (HRMS) is a powerful tool in "foodomics" and metabolomics for the non-targeted analysis and identification of unknown compounds. nih.govslideshare.netnih.gov HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of a compound from its exact mass. news-medical.net

For this compound (C12H22O2), the theoretical exact mass can be calculated and compared to the experimentally measured mass, providing a high degree of confidence in its identification, even without a chemical standard. This capability is invaluable when analyzing complex samples where hundreds of compounds may be present. nih.gov The combination of HRMS with GC can create a powerful platform for both screening and quantification in a single analytical run. news-medical.netyoutube.com

Table 2: Theoretical Mass of this compound

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C12H22O2 | 198.16198 |

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of compounds through the analysis of their fragmentation patterns. researchgate.net By inducing fragmentation of a selected precursor ion, a characteristic mass spectrum of product ions is generated, which acts as a structural fingerprint.

While a detailed fragmentation spectrum specifically for this compound is not extensively documented in the reviewed literature, general fragmentation patterns for esters are well-understood. Common fragmentation pathways for esters in electron ionization (EI) MS include:

McLafferty rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain, leading to the formation of a protonated carboxylic acid and the loss of an alkene.

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

Loss of the alkoxy group: Cleavage of the C-O bond of the ester, resulting in an acylium ion.

Analyzing the MS/MS spectrum of the molecular ion of this compound would allow for the confirmation of its structure by identifying these characteristic fragment ions and their relative abundances. This detailed structural information is essential for distinguishing it from its isomers, such as (E)-Hex-2-enyl hexanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Complex Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including volatile esters like this compound. While other methods like mass spectrometry can provide a molecular weight and fragmentation pattern, NMR provides detailed information about the carbon-hydrogen framework, allowing for the confirmation of the precise isomeric form, which is critical for flavor and aroma compounds.

In complex matrices, NMR can confirm the identity of a target analyte after isolation. The key to its utility lies in the analysis of chemical shifts (δ), coupling constants (J), and correlation spectra (e.g., COSY, HSQC). For this compound, ¹H NMR would be expected to show characteristic signals for the protons on the double bond of the hexenyl moiety. The cis (Z) configuration of this double bond typically results in a smaller coupling constant between the vinylic protons compared to the trans (E) isomer. Furthermore, the chemical shifts of the allylic protons are distinct and can be used for confirmation.

Although a publicly available experimental spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on its structure. These predictions are invaluable for identifying the compound in an isolated fraction.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted data for illustrative purposes, as experimental spectra are not widely available in the referenced literature.

| Atom | Structure Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1 | CH₃-CH₂-CH₂-CH=CH-CH₂-O-CO- | ~0.9 | ~14 |

| C2 | CH₃-CH₂-CH₂-CH=CH-CH₂-O-CO- | ~1.3 | ~22 |

| C3 | CH₃-CH₂-CH₂-CH=CH-CH₂-O-CO- | ~2.0 | ~31 |

| C4 | CH₃-CH₂-CH₂-CH=CH-CH₂-O-CO- | ~5.5 | ~125 |

| C5 | CH₃-CH₂-CH₂-CH=CH-CH₂-O-CO- | ~5.6 | ~135 |

| C6 | CH₃-CH₂-CH₂-CH=CH-CH₂-O-CO- | ~4.6 | ~60 |

| C1' | -O-CO-CH₂-CH₂-CH₂-CH₂-CH₃ | - | ~173 |

| C2' | -O-CO-CH₂-CH₂-CH₂-CH₂-CH₃ | ~2.3 | ~34 |

| C3' | -O-CO-CH₂-CH₂-CH₂-CH₂-CH₃ | ~1.6 | ~25 |

| C4' | -O-CO-CH₂-CH₂-CH₂-CH₂-CH₃ | ~1.3 | ~31 |

| C5' | -O-CO-CH₂-CH₂-CH₂-CH₂-CH₃ | ~1.3 | ~22 |

| C6' | -O-CO-CH₂-CH₂-CH₂-CH₂-CH₃ | ~0.9 | ~14 |

Hyphenated Techniques for Comprehensive Volatile Analysis

To analyze complex mixtures of volatile organic compounds (VOCs) that define a product's aroma, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method with a detection method, are essential for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. auremn.org.brscent.vn Gas chromatography separates the volatile components of a sample mixture, and the mass spectrometer then fragments the individual components, providing a characteristic mass spectrum or "fingerprint" for identification. scent.vn This allows for the identification of dozens or even hundreds of compounds in a single analysis of a fruit extract. scent.vnchemicalbook.com

For aroma-active compounds, Gas Chromatography-Olfactometry (GC-O) is uniquely powerful. thegoodscentscompany.comchemicalbook.com In a GC-O system, the effluent from the gas chromatograph is split, with one portion going to a standard detector (like MS or a Flame Ionization Detector) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of the eluting compounds. auremn.org.brnp-mrd.org This allows researchers to distinguish which of the many volatile compounds present in a sample actually contribute to its characteristic aroma. auremn.org.brchemicalbook.com Compounds like hexanal, (E)-2-hexenal, and various esters are frequently identified as key odorants in fruits using GC-O. auremn.org.brnp-mrd.org

Sample Preparation and Enrichment Strategies for Trace Analysis in Biological Samples

The analysis of trace-level volatile compounds in complex biological matrices requires meticulous sample preparation to isolate and concentrate the analytes of interest before instrumental analysis. np-mrd.orgnih.gov Effective sample preparation can enhance sensitivity, reduce matrix interference, and improve the accuracy of quantification. np-mrd.orgnih.gov

Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds. nist.govchemicalbook.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix onto the fiber coating. chemicalbook.com After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.

The main advantages of SPME are its simplicity, sensitivity, and the elimination of organic solvents. nist.govchemicalbook.com There are two primary modes of SPME:

Direct Immersion (DI-SPME): The fiber is placed directly into a liquid sample.

Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase above a liquid or solid sample. chemicalbook.com HS-SPME is particularly useful for analyzing volatiles in complex matrices like fruit juices or tissues, as it prevents non-volatile matrix components from contaminating the fiber. nih.gov

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. chemicalbook.com

Common SPME Fiber Coatings for Volatile Compound Analysis

| Fiber Coating | Abbreviation | Primary Application |

|---|---|---|

| Polydimethylsiloxane | PDMS | Nonpolar volatile and semi-volatile compounds |

| Polyacrylate | PA | Polar semi-volatile compounds |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Volatile polar compounds, amines, nitroaromatics |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Small volatile molecules, gases, sulfur compounds |

| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Broad range of volatile and semi-volatile compounds |

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized high-vacuum distillation technique designed for the gentle isolation of volatile compounds from complex food and biological matrices. It is particularly advantageous for separating volatiles from non-volatile components like lipids, pigments, and sugars without thermal degradation or artifact formation. chemicalbook.com

The SAFE apparatus operates under a high vacuum at relatively low temperatures. A solvent extract of the sample is slowly introduced into the apparatus, where the combination of low pressure and a slightly elevated temperature causes the volatile and semi-volatile compounds to evaporate while leaving non-volatile materials behind. The volatilized aroma compounds are then collected in cooled traps.

This technique offers high recovery rates for a broad range of volatile compounds, including those with higher boiling points, and effectively preserves the original aroma profile of the sample. chemicalbook.com SAFE is superior to other distillation methods that can cause thermal degradation of sensitive aroma compounds. The choice of solvent used for the initial extraction can influence the profile of the isolated volatiles, with different solvents being more effective for compounds of varying polarities. thegoodscentscompany.comchemicalbook.com

Structure Activity Relationship Sar Studies in Biological Systems

Molecular Modeling and Computational Chemistry Approaches

Computational methods have become indispensable tools for exploring the interactions between odorant molecules like (Z)-Hex-2-enyl hexanoate (B1226103) and their corresponding receptors at a molecular level. These approaches allow for the prediction and analysis of binding affinities and modes, offering a detailed view that complements experimental data.

Ligand docking simulations are employed to predict the preferred binding orientation of (Z)-Hex-2-enyl hexanoate within the active site of an insect odorant receptor (OR). ijbs.comnih.gov These computational experiments virtually "place" the ligand into the three-dimensional structure of the receptor, calculating the most stable binding poses based on scoring functions that estimate the free energy of binding. The ester group, with its polar carbonyl and ether oxygens, is likely to form key hydrogen bonds or electrostatic interactions with specific amino acid residues in the binding pocket. nih.gov The hydrophobic alkyl chains of both the hexenyl and hexanoate portions are expected to engage in van der Waals interactions with nonpolar residues. The specific geometry imposed by the (Z)-double bond dictates which residues the molecule can effectively interact with, highlighting the importance of shape complementarity between the ligand and the receptor. nih.gov Recent advancements in cryo-electron microscopy are beginning to provide high-resolution structures of insect ORs, which will greatly enhance the accuracy of docking studies for compounds like this compound. nih.gov

Table 1: Key Molecular Interactions in Ligand Docking of this compound with a Hypothetical Insect Odorant Receptor

| Molecular Feature of Ligand | Potential Interacting Residue Type in Receptor | Type of Interaction |

| Carbonyl oxygen of ester | Polar (e.g., Serine, Threonine) | Hydrogen Bond |

| Ether oxygen of ester | Polar (e.g., Asparagine, Glutamine) | Hydrogen Bond |

| (Z)-double bond | Aromatic (e.g., Phenylalanine, Tyrosine) | π-π Stacking |

| Hexenyl alkyl chain | Nonpolar (e.g., Leucine, Isoleucine, Valine) | Van der Waals |

| Hexanoate alkyl chain | Nonpolar (e.g., Alanine, Methionine) | Van der Waals |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. In the context of this compound and related esters, QSAR models can predict the olfactory activity based on various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges on atoms).

Influence of Stereochemistry on Biological Recognition and Activity

The stereochemistry of an odorant molecule is a paramount factor in its biological recognition and subsequent activity. The rigid geometry of the cis (Z) double bond in this compound, as opposed to the more linear trans (E) isomer, results in a distinct three-dimensional shape. This difference in shape can dramatically affect how the molecule interacts with the chiral environment of an olfactory receptor's binding site. nih.gov

It is a well-established principle in pharmacology and olfaction that enantiomers (mirror-image isomers) and diastereomers (non-mirror-image stereoisomers) can exhibit different biological activities. nih.gov For instance, the olfactory system of an insect can often differentiate between stereoisomers of a pheromone or a plant volatile, eliciting strong behavioral responses to one isomer while being indifferent or even repelled by another. Studies on related compounds, such as (3Z)-hexenyl acetate (B1210297) and (2E)-hexenyl acetate, have shown that olfactory receptor neurons in insects can respond with high specificity to one isomer over the other. researchgate.net This specificity arises from the precise arrangement of interaction points within the receptor's binding pocket, which can accommodate one stereoisomer much more effectively than the other. Therefore, the (Z) configuration of the double bond in this compound is not a trivial feature but a critical determinant of its biological function.

Systematic Structural Modifications and Their Impact on Receptor Binding (e.g., insect odorant receptors)

To probe the SAR of this compound, systematic modifications of its structure can be undertaken, and the effects on binding to insect odorant receptors can be measured. These modifications can provide valuable information about which parts of the molecule are essential for activity (the pharmacophore).

Key modifications could include:

Alteration of the alcohol moiety: Changing the length of the hexenyl chain (e.g., from hexenyl to pentenyl or heptenyl) or moving the position of the double bond (e.g., from hex-2-enyl to hex-3-enyl) would explore the spatial requirements of that part of the binding pocket.

Alteration of the acid moiety: Varying the length of the hexanoate chain (e.g., from hexanoate to pentanoate or heptanoate) would probe the other end of the binding site.

Modification of the ester group: Replacing the ester with other functional groups like an ether or a ketone would assess the importance of the ester linkage for binding.

Introduction of substituents: Adding small groups like methyl or hydroxyl to different positions on the carbon chains could identify sensitive regions where steric hindrance or new interactions might alter activity.

Studies on a series of cis-3-hexenyl esters with varying acyl groups have demonstrated that changes in the ester portion significantly affect their atmospheric reactivity, and by extension, their stability and availability for receptor interaction. nih.govresearchgate.net It is highly probable that such structural changes would also have a profound impact on their binding affinity to olfactory receptors. For example, increasing the chain length of the acid moiety might enhance hydrophobic interactions up to a certain point, after which the molecule may become too large for the binding pocket, leading to a loss of activity.

Table 2: Hypothetical Impact of Structural Modifications on Receptor Binding Affinity

| Modification of this compound | Expected Impact on Binding Affinity | Rationale |

| Isomerization to (E)-Hex-2-enyl hexanoate | Likely decrease | Altered molecular shape no longer fits optimally in the binding site. |

| Change to (Z)-Hex-2-enyl pentanoate | Possible decrease | Suboptimal hydrophobic interactions in the acid-binding region of the pocket. |

| Change to (Z)-Hex-2-enyl heptanoate | Possible increase or decrease | Potential for enhanced hydrophobic interactions or steric hindrance. |

| Change to (Z)-Hex-3-enyl hexanoate | Likely decrease | Shift in double bond position alters the overall conformation and alignment of functional groups. |

Mechanistic Studies of Biological Perception and Signal Transduction

The perception of this compound, a type of green leaf volatile (GLV), begins with its binding to an odorant receptor located on the dendritic membrane of an olfactory sensory neuron in an insect's antenna. oup.comnih.gov This binding event is the primary step in a signal transduction cascade that converts a chemical signal into an electrical one. oup.com

Upon binding of the odorant, the OR undergoes a conformational change. Insect ORs are ligand-gated ion channels, typically forming a complex with a co-receptor (Orco). The binding of the odorant to the specific OR subunit is thought to trigger the opening of the ion channel, leading to an influx of cations (such as Na⁺ and Ca²⁺) into the neuron. mdpi.com This influx of positive ions depolarizes the neuronal membrane, generating a receptor potential. If this potential reaches a certain threshold, it triggers a series of action potentials (nerve impulses) that travel down the axon of the sensory neuron to the antennal lobe of the insect's brain. In the antennal lobe, the signals from neurons expressing the same OR converge on specific spherical structures called glomeruli. The pattern of activated glomeruli creates a specific "odor map" that the brain then processes to identify the odor and elicit an appropriate behavioral response. mdpi.com The perception of GLVs like this compound is known to be involved in host plant location for many herbivorous insects. wur.nlnih.gov

Degradation Pathways and Environmental Fate

Photochemical Degradation in Atmospheric and Aquatic Environments

In aquatic environments, photochemical degradation can also occur, primarily through direct photolysis by sunlight or indirect reactions with photochemically generated reactive species like hydroxyl radicals. dtic.milmdpi.com The efficiency of direct photolysis depends on the compound's ability to absorb UV radiation. For many volatile organic compounds, direct photolysis in water can be a slow process, but it can be accelerated by the presence of photosensitizers or photocatalysts. dtic.milresearchgate.net The degradation of VOCs in water can lead to the formation of a variety of smaller, more oxidized molecules. mdpi.com

Table 1: Estimated Atmospheric Lifetime of (Z)-Hex-2-enyl hexanoate (B1226103) based on Reaction with OH Radicals

| Parameter | Value | Reference |

|---|---|---|

| Estimated OH Radical Reaction Rate Constant | ~5 x 10-11 cm3 molecule-1 s-1 | Analogous to cis-3-hexenyl esters nih.gov |

| Average Atmospheric OH Radical Concentration | ~1 x 106 molecules cm-3 | researchgate.net |

| Estimated Atmospheric Lifetime | ~5.5 hours | Calculated |

Microbial Biodegradation Pathways and Metabolite Identification

Microbial biodegradation is a significant pathway for the removal of (Z)-Hex-2-enyl hexanoate from soil and aquatic environments. As an ester, the initial step in its biodegradation is the hydrolysis of the ester bond, catalyzed by esterase enzymes produced by a wide range of microorganisms. nih.gov This enzymatic cleavage yields (Z)-hex-2-en-1-ol and hexanoic acid. nih.gov

Following hydrolysis, both metabolites are further degraded through separate pathways:

(Z)-Hex-2-en-1-ol Degradation: This unsaturated alcohol is expected to be oxidized to its corresponding aldehyde, (Z)-hex-2-enal, and then to the carboxylic acid, (Z)-hex-2-enoic acid. Subsequently, the unsaturated fatty acid can be metabolized through the β-oxidation pathway. researchgate.netnih.gov This involves a series of enzymatic reactions that shorten the carbon chain, ultimately leading to intermediates of central metabolism, such as acetyl-CoA, which can be completely mineralized to carbon dioxide and water. researchgate.net

Hexanoic Acid Degradation: Hexanoic acid, a saturated fatty acid, is readily biodegradable. cefas.co.ukresearchgate.net Its degradation also proceeds via the β-oxidation pathway, where the fatty acid is sequentially broken down into two-carbon acetyl-CoA units. researchgate.netresearchgate.net These units can then enter the citric acid cycle for complete oxidation. researchgate.net A proposed microbial degradation pathway for this compound is illustrated below.

Table 2: Plausible Microbial Biodegradation Pathway of this compound

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Ester Hydrolysis | (Z)-Hex-2-en-1-ol and Hexanoic Acid |

| 2a | Oxidation of (Z)-Hex-2-en-1-ol | (Z)-Hex-2-enal |

| 3a | Oxidation of (Z)-Hex-2-enal | (Z)-Hex-2-enoic acid |

| 4a | β-Oxidation of (Z)-Hex-2-enoic acid | Acetyl-CoA and other intermediates |

| 2b | β-Oxidation of Hexanoic Acid | Acetyl-CoA |

Abiotic Degradation Processes (e.g., Hydrolysis)

In addition to microbial action, this compound can undergo abiotic degradation, with hydrolysis being the most significant process. epa.gov Hydrolysis is the chemical breakdown of the ester in the presence of water, and its rate is highly dependent on pH and temperature. chemrxiv.orgactachemscand.org The reaction can be catalyzed by both acids and bases. epa.govchemrxiv.org

Under neutral conditions (pH 7), the hydrolysis of many aliphatic esters is relatively slow. epa.gov However, the rate increases significantly under both acidic (pH < 7) and, more notably, alkaline (pH > 7) conditions. chemrxiv.orgactachemscand.orgrsc.org The half-life of an ester due to hydrolysis can therefore vary from years at neutral pH to hours or days in strongly acidic or alkaline environments. epa.gov Given that environmental waters can have a range of pH values, hydrolysis can be a relevant degradation pathway, particularly in alkaline soils or waters.

Table 3: Estimated Hydrolysis Half-life of Aliphatic Esters at 25°C

| pH Condition | Estimated Half-life Range |

|---|---|

| Acidic (pH 4-6) | Weeks to Months |

| Neutral (pH 7) | Months to Years |

Note: These are general estimates for aliphatic esters and the specific rate for this compound may vary. epa.gov

Environmental Persistence, Transport, and Accumulation (Ecological Perspective)

The environmental persistence of this compound is expected to be low due to the combination of rapid atmospheric photooxidation and its susceptibility to microbial and chemical hydrolysis in soil and water. Its relatively high vapor pressure suggests that volatilization from water and soil surfaces will be a significant transport process, leading to its entry into the atmosphere where it is rapidly degraded. nih.gov

The potential for bioaccumulation in aquatic organisms is an important ecological consideration. The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. For many organic compounds, the BCF is correlated with the octanol-water partition coefficient (log Kow), a measure of lipophilicity. nih.govmdpi.comnih.govsemanticscholar.org The estimated log Kow for this compound is in the range of 4-5, suggesting a potential for bioaccumulation. However, the BCF for fragrance ingredients can be significantly lower than predicted by log Kow alone, due to metabolic transformation within the organism. mdpi.comresearchgate.netnih.gov Given that this compound is readily biodegradable, it is likely to be metabolized by aquatic organisms, which would reduce its potential for significant bioaccumulation.

Table 4: Ecotoxicological Profile Summary for this compound (Estimated)

| Parameter | Estimated Value/Potential | Rationale |

|---|---|---|

| Atmospheric Persistence | Low | Rapid degradation by OH radicals |

| Aquatic/Soil Persistence | Low to Moderate | Biodegradable and susceptible to hydrolysis |

Future Research Directions and Emerging Paradigms

Integration of Omics Technologies (Metabolomics, Genomics, Proteomics)

A holistic understanding of (Z)-Hex-2-enyl hexanoate (B1226103) requires the integration of multiple "omics" disciplines to connect the dots from genetic blueprint to final biological function.

Metabolomics: Untargeted and targeted metabolomic analyses will be instrumental in mapping the metabolic networks that produce the precursors for (Z)-Hex-2-enyl hexanoate. Green Leaf Volatiles (GLVs), including C6 aldehydes and alcohols, are derived from the oxylipin pathway, which is activated in response to stress. nih.gov Future metabolomic studies can elucidate how different biotic and abiotic stressors modulate the entire volatile profile of an organism, revealing how the production of this compound is co-regulated with other signaling molecules. nih.gov By comparing the metabolomes of different plant cultivars or insect species, researchers can identify broader metabolic shifts associated with the synthesis of this specific ester.

Genomics: The final step in the biosynthesis of this compound is the esterification of (Z)-Hex-2-en-1-ol with hexanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). nih.govnih.gov While AAT gene families have been identified in various plants like apricot and kiwifruit, the specific gene(s) responsible for producing the hexanoate ester of (Z)-Hex-2-en-1-ol are often unknown. nih.govfrontiersin.org Future genomic research, including genome-wide association studies (GWAS) and comparative genomics, can pinpoint the exact AAT candidates. Identifying the regulatory elements, such as promoters and transcription factors that control the expression of these genes, will be crucial for understanding how its production is initiated, for instance, during fruit ripening or in response to herbivory. researchgate.net

Proteomics: Proteomic analyses can identify and quantify the key enzymes involved in the biosynthetic pathway of this compound at the protein level. nih.govresearchgate.net This approach can confirm the functional expression of AATs identified through genomic studies and uncover post-translational modifications that may regulate their activity. nih.gov Furthermore, proteomics can shed light on how the presence of this compound in the environment affects other organisms. For example, analyzing protein expression in an herbivorous insect exposed to the compound could reveal detoxification enzymes or changes in receptor proteins, providing insight into mechanisms of adaptation and host-plant selection. researchgate.netnih.gov

| Omics Technology | Future Research Focus for this compound | Potential Outcomes |

| Metabolomics | Mapping co-regulated volatile networks under various stress conditions. | Understanding the context and synergy of its emission with other signaling molecules. |

| Genomics | Identification and characterization of specific Alcohol Acyltransferase (AAT) genes. | Enabling targeted breeding or metabolic engineering for desired aroma profiles or pest resistance. |

| Proteomics | Quantifying key biosynthetic enzymes and identifying receptor proteins in interacting organisms. | Confirming gene function and uncovering mechanisms of perception and response in insects. |

Development of Advanced Bio-inspired Synthetic Methods

Traditional chemical synthesis of flavor and fragrance compounds can be energy-intensive and may produce undesirable byproducts. The future of this compound production lies in green, bio-inspired methods that leverage biological systems. Building on the genomic and proteomic identification of specific AAT enzymes, researchers can develop novel biocatalytic systems. frontiersin.org This could involve using isolated enzymes immobilized on a substrate or employing whole-cell microbial factories, such as engineered yeast or bacteria, to produce the compound from simple sugars or plant-based feedstocks. These bio-synthetic approaches offer the potential for highly specific, sustainable, and cost-effective production of natural-identical this compound.

Novel Analytical Platform Development for in situ and Real-time Monitoring

Understanding the dynamic ecological roles of this compound requires moving beyond laboratory-based measurements and developing platforms for real-time, in situ monitoring. Current methods often involve trapping volatiles over a period and analyzing them later via gas chromatography-mass spectrometry (GC-MS). Future paradigms will focus on technologies that can detect and quantify emissions as they happen in a natural setting. Techniques such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) allow for online, real-time detection of volatile organic compounds (VOCs) with high sensitivity. Another emerging approach involves deploying nanobionic sensors, such as those based on surface-enhanced Raman scattering (SERS), which could potentially be integrated into living plants to monitor VOC dynamics non-invasively. These advanced analytical platforms will enable researchers to observe the precise timing and context of this compound release in response to specific stimuli, such as the landing of an insect or the onset of a fungal infection, providing unprecedented temporal resolution.

Exploration of Uncharacterized Ecological Roles and Biological Interactions

While related C6-volatiles are known to be involved in plant defense and communication, the specific ecological functions of this compound remain largely uncharacterized. nih.govnih.govnih.gov Its role is often inferred from the broader class of GLVs, but the influence of the hexanoate ester moiety, as compared to the more commonly studied acetate (B1210297) esters, is not well understood.

Future research should focus on several unexplored areas:

Tritrophic Interactions: Does this compound act as a specific attractant for predators or parasitoids of herbivores? Or does it serve as a repellent to certain pests? Its unique chemical signature may encode more specific information than its acetate or butanoate cousins.

Plant-Plant Communication: It is established that plants can perceive GLVs from wounded neighbors and prime their own defenses. nih.gov The specific role of this compound as an airborne signal needs to be isolated and studied to determine if it triggers unique defense responses in receiving plants.

Insect Olfaction and Behavior: In insects, carboxyl/cholinesterases (CCEs) in the antennae are known to degrade pheromones and plant volatiles, playing a crucial role in clearing the signal and allowing the insect to respond to changing odor plumes. nih.gov Investigating how insect CCEs process this compound could reveal its importance in host location and the co-evolutionary arms race between plants and insects.

Atmospheric Chemistry: Volatile organic compounds are involved in atmospheric chemical processes, potentially affecting air quality. researchgate.net The atmospheric lifetime and reaction kinetics of this compound, particularly its reactions with atmospheric oxidants like ozone and OH radicals, represent an important but understudied ecological role. researchgate.netresearchgate.net

By exploring these uncharacterized roles, scientists can build a more complete picture of how this single molecule influences complex ecological networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.